3-(methylthio)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide
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Overview
Description
3-(methylthio)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide is an organic compound that features a benzamide core with a methylthio group and a thiophen-3-ylmethyl-substituted pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylthio)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Thiophen-3-ylmethyl Group: This step often involves a nucleophilic substitution reaction where a thiophen-3-ylmethyl halide reacts with the pyrrolidine ring.
Attachment of the Benzamide Core: The final step involves coupling the substituted pyrrolidine with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(methylthio)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophen-3-ylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(methylthio)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties can be utilized in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-(methylthio)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylthio)-N-(1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)benzamide
- 3-(methylthio)-N-(1-(furan-3-ylmethyl)pyrrolidin-3-yl)benzamide
Uniqueness
3-(methylthio)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide is unique due to the specific positioning of the thiophen-3-ylmethyl group, which may confer distinct electronic and steric properties compared to its analogs. This uniqueness can result in different biological activities and applications.
Biological Activity
The compound 3-(methylthio)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide , with a CAS number of 2319632-82-9, is a member of the class of N-heterocycles that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H24N2OS with a molecular weight of 280.4 g/mol. The structure features a pyrrolidine ring substituted with a thiophene moiety, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities including antiviral, anticancer, and anti-inflammatory effects. The following sections detail specific findings related to its biological activity.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of N-heterocycles, including those similar to our compound. For example, certain derivatives have shown significant inhibition of viral replication in vitro. A study published in MDPI noted that specific thiazolidinone derivatives demonstrated over 95% inhibition against HCV NS5B RNA polymerase, suggesting that modifications in the structure can enhance antiviral efficacy .
Compound | IC50 (μM) | Target |
---|---|---|
Thiazolidinone Derivative 1 | 32.2 | HCV NS5B |
Thiazolidinone Derivative 2 | 31.9 | HCV NS5B |
Anticancer Activity
The compound's structural attributes may also confer anticancer properties. Compounds with similar scaffolds have been shown to inhibit cancer cell proliferation by inducing apoptosis and modulating key signaling pathways. For instance, research indicates that certain pyrrolidine derivatives can inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in cell cycle regulation.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes critical for viral replication or cancer cell survival.
- Modulation of Immune Response : Some studies suggest that these compounds can modulate immune responses, enhancing the body's ability to combat infections or tumors.
- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Study on Immune Modulation
A relevant case study examined the effects of a structurally related compound on mouse splenocytes. The results indicated that at a concentration of 100 nM, the compound could rescue immune cells from apoptosis by inhibiting programmed cell death pathways . This suggests potential applications in immunotherapy.
In Vitro Studies
In vitro assays conducted on various cell lines demonstrated that derivatives with similar structures could inhibit viral protein synthesis and reduce cytopathic effects associated with viral infections . These findings support further exploration into the therapeutic applications of this class of compounds.
Properties
IUPAC Name |
3-methylsulfanyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-21-16-4-2-3-14(9-16)17(20)18-15-5-7-19(11-15)10-13-6-8-22-12-13/h2-4,6,8-9,12,15H,5,7,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMXSQNRVYXSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2CCN(C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.